3-Thia-9-azabicyclo[3.3.1]nonan-7-one
Description
Significance of Bicyclo[3.3.1]nonane Systems in Organic Chemistry and Chemical Synthesis
The bicyclo[3.3.1]nonane skeleton is a recurring motif in a wide array of complex molecules. Its rigid structure provides a well-defined spatial arrangement for functional groups, which is crucial for molecular recognition and biological activity. oregonstate.edu Synthetic chemists have developed numerous methods for constructing this bicyclic system, reflecting its importance as a building block for more complex targets. thieme-connect.com These methods range from the annulation of cyclohexane (B81311) derivatives to the cleavage of adamantane (B196018) rings. thieme-connect.com The system has been explored as a template for developing new ligands for biological targets like the estrogen receptor and as a core component of potent anticancer agents. researchgate.netrsc.orgnih.gov
In medicinal chemistry, certain structural frameworks, known as "privileged structures," appear repeatedly in drugs and bioactive molecules, demonstrating an ability to bind to multiple biological targets. researchgate.net Bridged bicyclic scaffolds, including the bicyclo[3.3.1]nonane system, are often classified as privileged motifs. researchgate.netnih.gov Their rigid conformation reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. nih.gov This inherent structural pre-organization makes them ideal cores for designing compound libraries for drug discovery. researchgate.net The drug-likeness of bicyclic privileged structures has been studied, noting significant differences in physicochemical properties compared to non-privileged scaffolds. researchgate.net Furthermore, their three-dimensional character allows for the exploration of chemical space beyond the flat, aromatic structures common in many drug candidates.
The strategic incorporation of heteroatoms like nitrogen, oxygen, and sulfur into the bicyclo[3.3.1]nonane framework gives rise to a vast family of heterocyclic compounds with diverse properties. bohrium.com These heteroatoms can act as hydrogen bond donors or acceptors, influence the compound's polarity and solubility, and serve as points for further functionalization. Azabicyclo[3.3.1]nonanes, for instance, are found in various indole (B1671886) alkaloids that exhibit a range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. rsc.org The synthesis and stereochemistry of diheterabicyclo[3.3.1]nonanes, which contain two heteroatoms, have been a subject of significant research, with studies focusing on their conformational preferences and reactivity. researchgate.netchemijournal.comacs.org
Overview of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one as a Bridged Bicyclic Ketone
This compound is a specific example of a heteroatom-containing bridged bicyclic system. It features a sulfur atom at the 3-position, a nitrogen atom at the bridgehead 9-position, and a carbonyl group at the 7-position. This arrangement of functional groups within the rigid bicyclic framework defines its chemical character and potential for further synthetic elaboration.
This compound is a member of the 3,9-diheterabicyclo[3.3.1]nonane family. Its structure is characterized by two fused six-membered rings: one being a tetrahydrothiopyran (B43164) ring and the other a piperidine (B6355638) ring, which share two bridgehead carbons. The bicyclo[3.3.1]nonane system can exist in several conformations, most notably the chair-chair, chair-boat, and boat-boat forms. For related N-substituted 3-thia-7-azabicyclo[3.3.1]nonan-9-ones, X-ray diffraction studies have revealed both chair-chair and chair-boat conformations in the solid state, depending on the substituents. researchgate.nettandfonline.comacs.org For instance, a derivative with bulky substituents was found to adopt a chair-boat conformation, with the sulfur-containing ring in a chair form and the nitrogen-containing ring in a boat form. tandfonline.com The presence of the ketone and the heteroatoms significantly influences the conformational energetics of the ring system.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₁NOS |
| Molecular Weight | 157.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 119965-06-9 |
| Topological Polar Surface Area | 46.2 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
Data sourced from PubChem CID 97290570 for the (1S,5R) stereoisomer. nih.gov
The synthesis of this compound and its derivatives is a topic of interest in academic research, often serving as a platform for developing new synthetic methodologies and exploring the properties of heterocyclic systems. A common synthetic route involves a double Mannich-type condensation reaction. chemijournal.comtandfonline.com This typically involves the reaction of a 4-thianone (tetrahydro-4H-thiopyran-4-one) with an amine (like ammonia (B1221849) or a primary amine for N-substituted derivatives) and an aldehyde (often formaldehyde). acs.orgtandfonline.com The resulting bicyclic ketone can then be used as a precursor for a variety of other molecules. For example, reduction of the ketone yields the corresponding alcohol, and addition of Grignard reagents provides tertiary alcohols. tandfonline.com The investigation into the biological properties of derivatives, such as the antiarrhythmic properties of an N-benzyl analog, underscores the compound's relevance as a scaffold for medicinal chemistry research. acs.org The commercial availability of derivatives like the 3,3-dioxide hydrochloride further points to its utility as a building block in synthetic and discovery programs. sigmaaldrich.com
Structure
3D Structure
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
3-thia-9-azabicyclo[3.3.1]nonan-7-one |
InChI |
InChI=1S/C7H11NOS/c9-7-1-5-3-10-4-6(2-7)8-5/h5-6,8H,1-4H2 |
InChI Key |
NNSIOAGUOSMXDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CSCC(N2)CC1=O |
Origin of Product |
United States |
Conformational Analysis and Stereochemical Elucidation of 3 Thia 9 Azabicyclo 3.3.1 Nonan 7 One Systems
Conformational Preferences of Bicyclo[3.3.1]nonane and Heteroanalogues
The bicyclo[3.3.1]nonane skeleton is composed of two cyclohexane (B81311) rings fused at the bridgehead positions. In principle, this framework can adopt several conformations, with the most significant being the chair-chair (CC) and chair-boat (CB) forms. The relative stability of these conformers is dictated by a variety of steric and electronic factors.
The chair-chair conformation is often the most stable arrangement for the parent bicyclo[3.3.1]nonane. In this conformation, both six-membered rings adopt a chair-like geometry. However, this arrangement can be destabilized by transannular interactions, particularly between the endo protons at the C3 and C7 positions. In the case of 3-thia-9-azabicyclo[3.3.1]nonan-7-one systems, the chair-chair conformation is frequently observed, especially in solution. For instance, NMR spectroscopic studies on 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones and their corresponding decarbonylated derivatives in deuterochloroform have shown that they predominantly exist in a double chair conformation. researchgate.net Similarly, the hydroperchlorate salt of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane, obtained from the reduction of the corresponding ketone, adopts a chair-chair conformation in the solid state, as confirmed by X-ray diffraction analysis. nih.gov
The chair-boat conformation, where one ring is in a chair form and the other in a boat form, serves as a crucial alternative to the chair-chair arrangement, particularly when steric hindrance in the latter becomes too great. In the this compound series, the chair-boat conformation is also prevalent. A single-crystal X-ray diffraction analysis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed a chair-boat conformer in the solid state, with the sulfur-containing ring adopting the boat conformation. nih.gov This preference is also observed in derivatives with bulky substituents. For example, 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one was found to have a boat conformation for the nitrogen-containing ring and a chair conformation for the sulfur-containing ring. tandfonline.com The formation of an intramolecular hydrogen bond can also stabilize a chair-boat conformation, as seen in the epimers of secondary alcohols derived from the reduction of the ketone, where the piperidine (B6355638) ring assumes a boat form. researchgate.net
The conformational equilibrium between the chair-chair and chair-boat forms in this compound systems is a delicate balance influenced by several factors, including the inherent properties of the heteroatoms and the nature of the substituents on the bicyclic framework.
Substituents on the this compound framework can dramatically shift the conformational equilibrium. Bulky substituents on the nitrogen atom or at other positions on the rings can introduce significant steric strain, often favoring a chair-boat conformation to alleviate these unfavorable interactions. For instance, the presence of four bulky phenyl groups in 2,4,6,8-tetraphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one leads to a chair-boat conformation. tandfonline.comnih.gov
The stereochemistry of substituents resulting from reactions at the carbonyl group also influences the conformation. The addition of phenylmagnesium bromide to 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one results in a tertiary alcohol which, in its hydroperchlorate salt form, exists in a chair-chair conformation in the solid state. nih.gov In contrast, the reduction of the ketone to a secondary alcohol can yield a mixture of stereoisomers, one adopting a chair-chair form and the other a chair-boat form stabilized by an intramolecular hydrogen bond. researchgate.net
| Compound | Conformation | Method of Determination | Reference |
|---|---|---|---|
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Chair-Boat (Sulfur in boat) | X-ray Diffraction | nih.gov |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane Hydroperchlorate | Chair-Chair | X-ray Diffraction | nih.gov |
| 7-Benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol Hydroperchlorate | Chair-Chair | X-ray Diffraction | nih.gov |
| 7-Alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones | Chair-Chair | ¹H NMR Spectroscopy | researchgate.net |
| 2,2,4,4-Tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Chair-Boat (Nitrogen in boat) | X-ray Diffraction | tandfonline.com |
Factors Influencing Conformational Equilibria
Experimental Techniques for Conformational and Stereochemical Studies
The elucidation of the conformational and stereochemical details of this compound systems relies on a combination of powerful analytical techniques, primarily X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state conformation of these bicyclic compounds. It allows for precise measurement of bond lengths, bond angles, and torsional angles, which collectively define the three-dimensional structure. This technique was instrumental in establishing the chair-boat conformation of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one and the chair-chair conformation of its reduced and protonated derivatives. nih.gov It also confirmed the chair-boat structure of the highly substituted 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for investigating the three-dimensional structures of this compound derivatives in solution. chemijournal.comresearchgate.net Analysis of chemical shifts, coupling constants, and through-space interactions provides detailed insights into the predominant conformations and the orientation of substituents. researchgate.netacs.org
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer primary data for conformational assessment. In many derivatives of the 3-azabicyclo[3.3.1]nonane class, the molecule adopts a twin-chair conformation, which is reflected in the NMR data. researchgate.net For instance, in several 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, the twin-chair conformation with equatorial phenyl groups is consistently observed, irrespective of the substituents on the aromatic rings. researchgate.net
In the ¹H NMR spectra of related 3,7-diazabicyclo[3.3.1]nonan-9-ones, which exist in a chair-chair conformation, the equatorial protons at C-2, C-4, C-6, and C-8 appear as doublets of doublets with large geminal coupling constants (10.5-11 Hz) and smaller vicinal coupling constants (3.0-6.0 Hz). semanticscholar.org The ¹³C NMR spectra of these systems are also characteristic; upon reduction of the ketone at C-9 to a methylene (B1212753) group, the carbonyl signal vanishes and is replaced by a triplet for the new CH₂ group around 32.0-33.9 ppm. semanticscholar.org
However, severe signal overlap can occur in the spectra of some sulfur-containing bicyclic ketones, which may complicate detailed analysis. researchgate.net The chemical shifts of the bridgehead carbons (C-1/C-5) and benzylic carbons (C-2/C-4) in related N-acetylated spiro-thiadiazole derivatives of 3-azabicyclo[3.3.1]nonan-9-one provide clear diagnostic signals for the bicyclic framework. nih.gov
Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in 3-Azabicyclo[3.3.1]nonane Derivatives
| Carbon Atom | 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazone derivative semanticscholar.org | N-acetyl-spiro-thiadiazole derivative nih.gov |
|---|---|---|
| C1/C5 (Bridgehead) | ~41.4 | 41.38 |
| C2/C4 (Benzylic) | ~61.6 | 61.58 |
| C6/C8 | ~25.6 | 25.61 |
| C7 | ~18.3 | 18.30 |
Note: Data is derived from substituted derivatives and serves to illustrate typical chemical shift regions.
Two-dimensional NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for elucidating the precise stereochemistry and conformation of these complex bicyclic systems. researchgate.netorgsyn.org
COSY (Correlation Spectroscopy) : H,H-COSY experiments are used to establish proton-proton coupling networks, confirming the connectivity within the spin systems of the molecule. acs.orgorgsyn.org
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. researchgate.netorgsyn.org
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about through-space proximity of protons. The presence or absence of specific NOE cross-peaks is critical for determining the relative stereochemistry and the conformational preference (e.g., chair-chair vs. chair-boat). acs.orgresearchgate.net For example, in a related azabicycle, NOESY correlations between axial protons (2-Hₐ/4-Hₐ) and between equatorial protons and those on adjacent rings (e.g., 2-Hₑ/8-Hₑ) were used to confirm a chair conformation for the piperidine ring. acs.org In solution, NMR analyses of hydroperchlorate salts of related systems using techniques like NOESY and DQCOSY have suggested chair-chair forms. researchgate.netresearchgate.net
Single-Crystal X-ray Diffraction Analysis
X-ray crystallography provides definitive, high-resolution data on the molecular structure in the solid state, offering precise information on conformation, bond lengths, and bond angles. tandfonline.comtandfonline.com
The solid-state conformation of the this compound system is highly sensitive to substitution patterns and whether the compound is a free base or a salt.
An X-ray diffraction analysis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed that it adopts a chair-boat conformation in the solid state, with the sulfur-containing thiane (B73995) ring in the boat form. nih.govacs.org
In contrast, the hydroperchlorate salt of the corresponding tertiary alcohol, 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol , exists in a chair-chair conformation. nih.gov Similarly, the perchlorate (B79767) hydrate (B1144303) of N-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one is also confirmed to be a chair-chair conformer. tandfonline.com
A derivative, 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one , was found to have a boat-chair conformation, where the nitrogen-containing ring is in a boat form and the sulfur-containing ring is in a chair form. tandfonline.com
The addition of a Grignard reagent to 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one led to a tertiary alcohol that was found to exist in a chair-boat form in the solid state. researchgate.net
This variability highlights that while the chair-chair form may be expected, steric and electronic interactions introduced by substituents, as well as crystal packing forces, can readily stabilize the chair-boat conformer. tandfonline.comnih.gov
Single-crystal X-ray analysis provides precise measurements of molecular geometry. For instance, in the chair-boat structure of a tertiary alcohol derivative, 7-benzyl-9-(4-N,N'-dimethylaminophenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-ol, the nitrogen atom was found to have trigonal geometry. researchgate.netacs.org
In a related oxygen-containing analogue, 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, the O(3)-N(7) contact distance of 2.776 Å is less than the sum of the van der Waals radii, indicating transannular interaction that causes a slight flattening of the oxygen-containing ring and puckering of the nitrogen-containing ring. researchgate.netacs.org Similar intramolecular interactions are expected to influence the geometry of the thia-aza systems.
Crystallographic data for derivatives provides key geometric parameters, as shown in the table below.
Table 2: Crystallographic Data for Derivatives of 3-Thia-7-azabicyclo[3.3.1]nonan-9-one
| Compound | Crystal System | Space Group | Unit Cell Dimensions | Conformation |
|---|---|---|---|---|
| 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one tandfonline.com | Triclinic | P1 | a=6.216 Å, b=10.507 Å, c=15.335 Å, α=86.64°, β=86.66°, γ=98.51° | Boat-Chair |
Computational Chemistry in Conformational Analysis
Computational methods, including molecular mechanics and quantum chemical calculations, complement experimental techniques by providing insights into the relative energies and geometries of different conformers. researchgate.netlu.se
For the related 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, ab initio calculations (MP4/6-31G level) revealed a very small energy difference of only 1.497 kcal/mol between the chair-chair (CC) and boat-chair (BC) conformers, explaining the facile interconversion and sensitivity to substitution. researchgate.net Similar computational studies on the parent bicyclo[3.3.1]nonan-9-one have explored the stereodynamics of ring inversion. rsc.org
In more complex systems like 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, computational analysis has shown that stabilizing stereoelectronic interactions (LP-N–C–S) can favor the CC conformer. rsc.org Conversely, lone pair-lone pair repulsion between heteroatoms at the 3- and 7-positions can favor a BC conformer, a phenomenon sometimes referred to as the "Hockey Sticks" effect. rsc.org These computational findings are crucial for rationalizing the conformational preferences observed experimentally for this compound and its analogues.
Ab Initio and Density Functional Theory (DFT) Calculations
Theoretical investigations into the bicyclo[3.3.1]nonane framework and its heteroanalogs have provided significant insights into their structural and electronic properties. For the parent carbocycle, bicyclo[3.3.1]nonan-9-one, both ab initio and Density Functional Theory (DFT) methods have been employed to study its molecular structure. researchgate.net These computational approaches are crucial for understanding the conformational preferences of such bicyclic systems.
In the context of heteroanalogs, studies on related systems like 3-oxa-7-azabicyclo[3.3.1]nonan-9-one have utilized ab initio calculations with GAUSSIAN 94. researchgate.net Specifically, single-point calculations at the MP4/6-31G level were performed to determine the energies of different conformers. researchgate.net For the sulfur-containing analog, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, while direct ab initio and DFT computational studies are not extensively detailed in the provided context, the experimental findings from X-ray diffraction strongly support a chair-boat conformation in the solid state. researchgate.netnih.gov
DFT calculations have also been used to investigate the nature of non-covalent interactions that can influence conformational stability. For instance, in some substituted bicyclo[3.3.1]nonanes, the stabilization of the chair-chair (CC) conformer is supported by a calculated energy lowering of 1.61 kcal/mol due to an n(S) → σ*(C–H) overlap interaction, which represents a form of C–H⋯S hydrogen bonding. rsc.org Conversely, lone pair-lone pair (lp-lp) repulsion between heteroatoms, often termed the "hockey sticks" effect, can favor the boat-chair (BC) conformer, a phenomenon also explorable through DFT. rsc.org
Prediction of Energy Differences and Inversion Barriers between Conformers
Computational chemistry plays a pivotal role in quantifying the energetic landscape of bicyclo[3.3.1]nonane systems, particularly the relative energies of their conformers and the barriers to interconversion.
For the parent bicyclo[3.3.1]nonan-9-one, ab initio and DFT calculations have estimated the free energy difference (ΔG1) between the twin-chair (CC) and boat-chair (BC) conformations to be approximately 1 kcal/mol. researchgate.net The same studies calculated the inversion barrier (ΔG1‡) between these two conformers to be about 6 kcal/mol. researchgate.net This relatively small energy difference suggests that both conformers can coexist, potentially leading to disordered crystal structures. researchgate.net
In the case of heteroatomic analogs, the energy differences can be similarly small. For 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, single-point ab initio calculations revealed an energy difference (ΔE) of only 1.497 kcal/mol between the CC and BC conformers. researchgate.net While specific energy values for this compound are not provided, the general principles apply. The presence of a larger sulfur atom compared to oxygen or nitrogen can introduce significant lp-lp repulsion, which would favor the BC conformer where such interactions are minimized. rsc.org This theoretical preference is consistent with X-ray diffraction data for 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, which exists as a chair-boat conformer in the solid state. nih.gov
The following table summarizes calculated energy differences and inversion barriers for bicyclo[3.3.1]nonan-9-one and a related oxa-aza analog.
| Compound | Method | Parameter | Value (kcal/mol) | Reference |
| Bicyclo[3.3.1]nonan-9-one | Ab initio / DFT | ΔG (CC vs. BC) | ~1.0 | researchgate.net |
| Bicyclo[3.3.1]nonan-9-one | Ab initio / DFT | ΔG‡ (Inversion Barrier) | ~6.0 | researchgate.net |
| 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | Ab initio (MP4/6-31G) | ΔE (CC vs. BC) | 1.497 | researchgate.net |
Molecular Mechanics (MM) Studies
Molecular mechanics (MM) provides a computationally less intensive alternative to quantum mechanical methods for studying conformational preferences. Various MM methods have been applied to bicyclo[3.3.1]nonane and its derivatives to calculate conformational energies. rsc.org These empirical force-field calculations have been used to study chair-boat equilibria in the parent compound. rsc.org
For heteroanalogs, MM studies, in conjunction with NMR data, have been used to deduce conformational preferences. researchgate.net For instance, molecular modeling was used alongside ¹H NMR analysis to show that the reduction of various 3,7-diheterabicyclo[3.3.1]nonan-9-ones resulted in mixtures of stereoisomeric alcohols. researchgate.net This combined approach helped establish that while diaza derivatives often prefer chair-boat conformations, replacing one nitrogen with oxygen or sulfur leads to stereoisomers where one exists in a chair-boat form and the other in a chair-chair form. researchgate.net This highlights the utility of MM in rationalizing and predicting the complex stereochemical outcomes in these bicyclic systems.
Stereodynamics of Ring Inversion
The dynamic behavior of the bicyclo[3.3.1]nonane skeleton, particularly the interconversion between its various conformations, is a key aspect of its stereochemistry. The primary dynamic process is the ring inversion that interconverts the chair-chair and chair-boat conformers.
Dynamic NMR (DNMR) spectroscopy is a powerful experimental technique for studying these processes. doi.org For related 3,7-diazabicyclo[3.3.1]nonan-9-ones, variable temperature ¹H NMR has been used to study the equilibrium between boat-chair (BC) and chair-boat (CB) conformations. st-andrews.ac.uk In one case, the N-methyl signal split into two peaks of equal intensity at low temperatures, indicating a BC <=> CB equilibrium with a Gibbs free energy of activation (ΔG‡) of approximately 9.7 kcal/mol. st-andrews.ac.uk
For the parent bicyclo[3.3.1]nonan-9-one, the inversion barrier between the CC and BC forms is calculated to be around 6 kcal/mol. researchgate.net The stereodynamics can be influenced by substitution. For example, the presence of bulky substituents can alter the energy landscape and the barriers to inversion. researchgate.net In the case of this compound systems, the interconversion would involve the flipping of both the six-membered piperidine and thiacyclohexane rings. The presence of the sulfur atom is expected to significantly influence this dynamic process. X-ray analysis has shown that while 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one adopts a chair-boat conformation, its reduced and protonated form, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, exists in a chair-chair conformation. nih.gov This demonstrates that the stereodynamic equilibrium is sensitive not only to the inherent ring structure but also to chemical modification and the physical state of the compound.
Reactivity and Chemical Transformations of 3 Thia 9 Azabicyclo 3.3.1 Nonan 7 One
Reactions of the Ketone Functionality at C-7 (or C-9 in related systems)
The carbonyl group is the primary center for the chemical modifications of this bicyclic system, enabling access to a wide array of functionalized derivatives.
Reduction of the ketone at C-7 (or C-9 in related structures) can be achieved through several methods, leading to either complete deoxygenation to a methylene (B1212753) group or reduction to a secondary alcohol.
The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones to their corresponding alkanes. In the context of 3-thia-9-azabicyclo[3.3.1]nonane systems, this reaction effectively removes the carbonyl group, yielding the parent bicyclic alkane structure. tandfonline.com For instance, the Wolff-Kishner reduction of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one successfully produced 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane. researchgate.netnih.gov This transformation is significant as it provides a pathway to the core saturated bicyclic system. tandfonline.com Modified Wolff-Kishner conditions have also been successfully applied to related oxa-aza bicyclic ketones. researchgate.net The reaction is typically robust, though in some diazabicyclo[3.3.1]nonane systems, controlling the temperature is crucial to achieve high yields. nih.gov
Table 1: Wolff-Kishner Reduction of Bicyclic Ketones
| Starting Material | Product | Reference |
|---|---|---|
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane | researchgate.netnih.gov |
| N-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | N-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane | researchgate.net |
The reduction of the ketone functionality using alkali metal hydride complexes, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), typically results in the formation of secondary alcohols. researchgate.netresearchgate.net This reaction often produces a mixture of two stereoisomeric alcohols, which are epimers at the carbon atom of the original carbonyl group (C-7 or C-9). researchgate.net The stereochemical outcome of the reduction can be influenced by the structure of the bicyclic system. For example, the reduction of 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones with alkali metal hydride complexes yields a mixture of two stereoisomeric secondary alcohols. researchgate.net Similarly, nucleophilic addition of NaBH₄ to N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one also produced isomeric alcohols. researchgate.net Studies on related diheterabicyclo[3.3.1]nonan-9-ones using LiAlH₄ have shown that the resulting stereoisomeric alcohols can adopt different conformations; one isomer might exist in a chair-boat conformation while the other prefers a chair-chair conformation. researchgate.net
The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles, most notably organometallic reagents like Grignard reagents.
The addition of Grignard reagents (R-MgX) to the ketone is a fundamental method for forming tertiary alcohols and creating new carbon-carbon bonds. tandfonline.com This reaction has been shown to be highly stereospecific in related bicyclic systems. researchgate.netnih.gov When phenylmagnesium bromide (PhMgBr) was added to 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, a single tertiary alcohol was formed. researchgate.netnih.gov X-ray analysis revealed that the newly introduced phenyl group was oriented equatorially with respect to the thiane (B73995) ring and axially with respect to the piperidine (B6355638) ring. researchgate.netnih.gov A systematic study of aryl Grignard reagent additions to 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one confirmed the formation of tertiary alcohols where the aryl group is positioned "syn" to the sulfur atom in the ring. researchgate.net This stereospecificity is a key feature of the reactivity of this bicyclic ketone. researchgate.netnih.gov
Table 2: Nucleophilic Addition to Bicyclic Ketones
| Ketone | Reagent | Product | Stereochemistry | Reference |
|---|---|---|---|---|
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Phenylmagnesium bromide | 7-Benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol | Highly stereospecific; C-Ph bond is equatorial to thiane ring and axial to piperidine ring. researchgate.netnih.gov Aryl group "syn" to the sulfur atom. researchgate.net | researchgate.netresearchgate.netnih.gov |
Nucleophilic Addition to the Carbonyl Group
Rearrangement Reactions Involving Bicyclic Ketones
While specific examples involving 3-thia-9-azabicyclo[3.3.1]nonan-7-one are not extensively documented in the provided search results, rearrangement reactions are a known class of transformations for bicyclic ketones. The Beckmann rearrangement, for instance, transforms an oxime derived from a ketone into an amide or lactam. Studies on the Beckmann rearrangement of carboxy-substituted bicyclo[3.3.1]nonane oximes have shown that the reaction proceeds to form new functionalized azabicyclo[3.3.2]decane systems. core.ac.ukuniv.kiev.ua The stability of the bicyclo[3.3.1]nonane skeleton is sufficient to allow for the carbocation transition state necessary for a normal Beckmann rearrangement, leading to ring expansion. core.ac.uk This suggests that the oxime of this compound could potentially undergo similar rearrangements to yield novel, expanded heterocyclic structures.
Schmidt Reaction and Intramolecular Rearrangements
The Schmidt reaction, a powerful tool for the synthesis of amides and lactams from ketones, offers a potential route for the rearrangement of the bicyclo[3.3.1]nonane framework. While direct studies on this compound are not extensively documented, the behavior of analogous bicyclic ketones provides significant insight. For instance, the Schmidt reaction on a related bicyclo[3.3.1]nonan-2-one has been shown to produce a mixture of bridged lactams. nih.gov This transformation involves the acid-catalyzed addition of hydrazoic acid (HN₃) to the ketone, followed by a rearrangement where one of the alkyl groups migrates to the nitrogen atom.
In the case of this compound, the reaction would be expected to proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of the azide (B81097) ion. The subsequent dehydration and rearrangement could theoretically lead to two possible isomeric lactams, resulting from the migration of either the C6 or C8 bridgehead carbon. The regioselectivity of this migration can be influenced by the choice of acid catalyst and solvent system. nih.gov Such rearrangements result in an expanded ring system, transforming the initial piperidine-thiacyclohexane fused system into a more complex bridged lactam structure.
Mannich-type Reaction Mechanisms and Rearrangements
The Mannich reaction is a cornerstone in the synthesis of the 3-azabicyclo[3.3.1]nonane core, including its thia-analogs. rsc.orgdoaj.org The most common approach is a double Mannich cyclization, which constructs the bicyclic framework in a single, efficient step. This reaction typically involves the condensation of a cyclic ketone, an amine, and formaldehyde (B43269). doaj.orgresearchgate.net
For the synthesis of this compound derivatives, tetrahydrothiopyran-4-one (B549198) serves as the key ketone precursor. The reaction mechanism proceeds through the formation of a Mannich base from the primary amine and formaldehyde, which then undergoes a Michael addition to the enol or enolate of tetrahydrothiopyran-4-one. A second, intramolecular Mannich reaction then follows, where the secondary amine formed in the first step reacts with another equivalent of formaldehyde and the enolate of the newly formed monosubstituted ring, closing the second ring and forming the bicyclic system. researchgate.netosi.lv This tandem annulation is a powerful method for accessing these scaffolds from simple starting materials. rsc.org
Table 1: Examples of Mannich-type Cyclizations for Bicyclo[3.3.1]nonane Synthesis
| Ketone Precursor | Amine | Other Reagents | Product Type | Reference |
|---|---|---|---|---|
| Tetrahydrothiopyran-4-one | Alkoxyalkylamines | Paraformaldehyde | 7-Alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones | researchgate.net |
| 1-(3-Ethoxypropyl)-4-oxopiperidine | Primary amines | Paraformaldehyde | 3,7-Diazabicyclo[3.3.1]nonan-9-ones | doaj.org |
| Aromatic ketones | Dimethylamine | Paraformaldehyde | 3-Azabicyclo[3.3.1]nonane derivatives | rsc.org |
| 3-Oxo-2-arylhydrazonopropanals | Ammonium (B1175870) acetate (B1210297) | Triethylamine | 2,3,6,7,9-Pentaazabicyclo[3.3.1]nona-3,7-diene derivatives | nih.gov |
The versatility of the Mannich reaction allows for the synthesis of a wide array of substituted analogs by simply varying the primary amine component. researchgate.net
Ring Expansion/Contraction Potential
The bicyclo[3.3.1]nonane skeleton, including the this compound system, possesses the potential for undergoing ring expansion and contraction reactions, leading to more complex or strained ring systems. rsc.org These transformations often leverage the reactivity of the carbonyl group at C7.
For example, reactions analogous to the Favorskii rearrangement could potentially induce a ring contraction. This would involve the formation of a cyclopropanone (B1606653) intermediate across the C6 and C8 positions after treatment with a base, followed by ring opening to yield a bicyclo[3.2.1]octane derivative. Another possibility is the Tiffeneau-Demjanov rearrangement. This would begin with the conversion of the ketone to a cyanohydrin, followed by reduction to an amino alcohol. Treatment with nitrous acid could then induce a one-carbon ring expansion of the six-membered thiacyclohexane ring into a seven-membered ring.
Conversely, ring expansion can be envisioned through other pathways. For instance, a Beckmann rearrangement of the corresponding oxime (formed by reacting the ketone with hydroxylamine) could lead to the insertion of the nitrogen atom into the ring, forming an eight-membered lactam within the bicyclic framework. researchgate.net These potential transformations highlight the utility of the this compound scaffold as a precursor for structurally diverse and complex heterocyclic systems.
Functionalization and Diversification via the Bridged Scaffold
The this compound framework is a robust scaffold that allows for extensive functionalization, enabling the creation of diverse libraries of compounds for various applications, including medicinal chemistry. rsc.orgresearchgate.net
Nucleophilic Substitution of Halogenated Thiaazabicyclo[3.3.1]nonane Scaffolds
A powerful strategy for functionalizing the scaffold involves the nucleophilic substitution of halogenated precursors. The synthesis of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, a related scaffold, provides an excellent model for this type of reactivity. mdpi.com In these systems, the substitution of the chlorine atoms is greatly facilitated by the anchimeric assistance of the neighboring sulfur atom. mdpi.com
The reaction proceeds through the formation of a highly reactive, water-soluble episulfonium ion intermediate. This intermediate is then readily attacked by a wide variety of nucleophiles. This process occurs with a double inversion of stereochemistry, ultimately preserving the original stereochemical configuration. This robust reactivity allows for the clean and high-yield introduction of nucleophiles such as azides and cyanides, which can then be further elaborated into other functional groups. mdpi.com This powerful neighboring-group participation makes halogenated thiaazabicyclo[3.3.1]nonanes versatile connectors and scaffolds for building complex molecular architectures. mdpi.com
Introduction of Diverse Functionalities
Beyond halogen substitution, a wide range of functional groups can be introduced onto the 3-thia-9-azabicyclo[3.3.1]nonane scaffold through various chemical reactions. rsc.orgresearchgate.net The carbonyl group at C7 and the nitrogen atom at N9 are the primary handles for these modifications.
Condensation reactions at the C7-ketone with nitrogen-containing nucleophiles are common. For example, treatment with hydroxylamine (B1172632) or hydrazine (B178648) hydrate (B1144303) yields the corresponding oximes and hydrazones, respectively. pleiades.online Furthermore, the ketone can undergo reductive amination to introduce new amine substituents at the C7 position. pleiades.online The nitrogen bridge (N9) is also a key site for diversification. N-substituted analogs are readily prepared, often by incorporating the desired substituent in the amine used during the initial Mannich cyclization. nih.gov This has been used to synthesize a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs. nih.gov Additionally, fluorinated derivatives, such as 3-benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one, have been synthesized, highlighting the possibility of introducing halogens to modulate the compound's properties. smolecule.com
Table 2: Examples of Functionalization Reactions
| Reaction Type | Reagents | Functional Group Introduced | Reference |
|---|---|---|---|
| Condensation | Hydroxylamine | Oxime at C7 | pleiades.online |
| Condensation | Hydrazine hydrate | Hydrazone at C7 | pleiades.online |
| Reductive Amination | Amines, NaBH(OAc)₃ | Substituted amine at C7 | pleiades.online |
| Nucleophilic Substitution | [(18)F]Fluoride on mesylate precursor | Fluorine on N-substituent | nih.gov |
| Cascade Reaction | 3-Formylchromones, enaminones, HKAs | Complex polycyclic fusion | nih.gov |
Transannular Interactions and Cyclizations within the Bicyclic System
A defining characteristic of the this compound system is the potential for transannular interactions, which are through-space interactions between non-bonded atoms within the bicyclic framework. rsc.org Specifically, a significant interaction can occur between the lone pair of electrons on the sulfur atom at position 3 and the electrophilic carbon of the carbonyl group at position 7. acs.org
This interaction is dependent on the conformation of the bicyclic system. While many bicyclo[3.3.1]nonane systems prefer a chair-chair conformation, the presence of heteroatoms can lead to chair-boat conformations to alleviate steric or electronic repulsion. researchgate.netrsc.org In a conformation where the sulfur and carbonyl groups are in close proximity, the S•••C=O interaction can be significant. Evidence for such interactions in analogous systems comes from spectroscopic data, such as shifts in carbonyl stretching frequencies in infrared spectra. scispace.com This interaction can be viewed as the initial step of an intramolecular nucleophilic addition, leading to a transannular cyclization. Such cyclizations would result in the formation of a new bond between the sulfur and carbonyl carbon, generating a tricyclic system with a highly strained, cage-like architecture. This inherent electronic predisposition makes the this compound scaffold a candidate for studies in physical organic chemistry and as a precursor for novel tricyclic heterocycles. rsc.org
Applications in Chemical Transformations and Synthetic Building Blocks
Utilization as a Scaffold for Complex Molecule Synthesis
The 3-thia-9-azabicyclo[3.3.1]nonan-7-one core serves as a foundational structure for the elaboration of more complex molecules. Its inherent structural features can be exploited to introduce a variety of substituents and to build additional ring systems.
The ketone functional group at the C-7 position of the this compound scaffold is a key site for chemical modification, enabling its use as a precursor for a range of other nitrogen-containing heterocyclic systems. chemijournal.com The reactivity of this carbonyl group allows for condensation reactions with various reagents to form new heterocyclic rings fused or spiro-linked to the parent scaffold.
For instance, derivatives of the related 3-azabicyclo[3.3.1]nonanone system have been shown to react with thiosemicarbazones to generate spiro-thiadiazoline derivatives. researchgate.net Similarly, the carbonyl group can be transformed into other functional groups which then participate in cyclization reactions. This versatility makes the scaffold a useful starting point for creating diverse heterocyclic structures, such as hydrazones, oximes, and thiazoles. chemijournal.comresearchgate.net The general strategy involves leveraging the reactivity of the ketone to append new molecular fragments that can subsequently cyclize to form new rings.
The bicyclo[3.3.1]nonane skeleton is a recurring motif in a variety of biologically active natural products, particularly in certain classes of alkaloids. rsc.orgnih.gov This has led to considerable interest in using synthetic bicyclic systems, including this compound, as building blocks for the synthesis of natural product analogues or other biologically inspired molecules. The rigid conformation of the scaffold allows for the precise spatial arrangement of functional groups, mimicking the complex three-dimensional structures found in nature.
While direct total synthesis of a natural product using this compound as a starting material is not extensively documented in the provided literature, the general importance of the azabicyclo[3.3.1]nonane core in natural products underscores its potential in this area. nih.gov For example, the broader class of 3-azabicyclononane derivatives has been identified as a key pharmacophore in diterpenoid and norditerpenoid alkaloids. chemijournal.com Synthetic routes to polyprenylated acylphloroglucinols, a class of natural products, have utilized the construction of a bicyclo[3.3.1]nonan-9-one core as a key step. rsc.org These examples highlight the value of the bicyclic scaffold in accessing complex molecular architectures related to natural products.
Role in Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Bicyclic scaffolds are often favored for this purpose due to their rigid structures, which can create a well-defined chiral environment around a metal center. While the direct application of this compound in asymmetric catalysis is not prominently featured in the available literature, related bicyclic structures have been explored for this purpose. For example, chiral bicyclic phosphoramidites, derived from other bicyclic systems, have been successfully employed as a new class of ligands for asymmetric catalysis. acs.org The inherent chirality and conformational rigidity of the 3-thia-9-azabicyclo[3.3.1]nonane framework suggest its potential for the development of novel chiral ligands and catalysts, although this remains an area for further exploration.
Development of Conformationally Restricted Building Blocks
One of the most significant applications of this compound and its derivatives is in their use as conformationally restricted building blocks, particularly in the context of drug discovery. The bicyclic nature of the scaffold limits the number of accessible conformations, providing a rigid framework upon which to build more complex molecules. This rigidity can lead to higher binding affinities and selectivities for biological targets.
Extensive conformational analysis of 3-thia-7-azabicyclo[3.3.1]nonan-9-one derivatives has been carried out using techniques such as X-ray diffraction and NMR spectroscopy. tandfonline.comnih.govresearchgate.net These studies have revealed that the bicyclic system can adopt distinct conformations, most notably chair-chair and chair-boat forms. nih.govresearchgate.net The specific conformation can be influenced by the substituents on the scaffold. For example, the synthesis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one resulted in a chair-boat conformer in the solid state. nih.gov The predictable three-dimensional structure of these building blocks is highly desirable for rational drug design.
Table 1: Conformational Data for Selected 3-Thia-7-azabicyclo[3.3.1]nonan-9-one Derivatives
| Compound | Conformation | Analytical Method | Reference |
|---|---|---|---|
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Chair-boat (solid state) | X-ray diffraction | nih.gov |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate | Chair-chair (solid state) | X-ray diffraction | nih.gov |
| 2,2,4,4-Tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Boat (N-ring), Chair (S-ring) | X-ray diffraction | tandfonline.com |
| 7-Alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones | Double chair | 1H NMR spectroscopy | researchgate.net |
Generation of Compound Libraries Based on the Scaffold
The this compound scaffold is also a suitable platform for the generation of compound libraries for high-throughput screening in drug discovery programs. The presence of multiple reactive sites—the ketone at C-7 and the secondary amine at N-9—allows for the introduction of a wide range of chemical diversity.
The carbonyl group can be functionalized in various ways, as mentioned previously, while the nitrogen atom can be substituted with different alkyl or aryl groups. thieme-connect.com This dual functionality enables the creation of a large number of derivatives from a common core structure. Some chemical suppliers offer the synthesis of analogues and compound libraries based on related 9-azabicyclo[3.3.1]nonane scaffolds, highlighting the industrial relevance of this approach. enaminestore.com The ability to systematically modify the scaffold at different positions is a key advantage for exploring the structure-activity relationships of new chemical entities.
Emerging Research Directions and Future Perspectives
Novel Synthetic Methodologies for Bridged Bicyclic Systems
The synthesis of 3-thia-9-azabicyclo[3.3.1]nonan-7-one and its derivatives primarily relies on well-established condensation reactions, though novel approaches continue to be explored.
The most common and practical approach is a Mannich-type condensation reaction. tandfonline.com This one-pot, three-component reaction typically involves the cyclization of a suitable 4-thianone with a primary amine (like benzylamine) and an aldehyde (often paraformaldehyde) in a protic solvent mixture, such as methanol (B129727) and acetic acid. nih.govtandfonline.com This method is efficient for creating the core bicyclic structure. For instance, new 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones have been synthesized through the double Mannich cyclization of tetrahydrothiopyran-4-one (B549198) with appropriate alkoxyalkylamines and paraformaldehyde. researchgate.net The versatility of the Mannich reaction allows for the synthesis of a variety of N-substituted derivatives, which is crucial for tuning the molecule's properties. tandfonline.com
Another reported synthetic route for a derivative involves starting from methyl 4-bromocrotonate, which undergoes a reaction sequence with sodium sulfide (B99878) and benzylamine (B48309) to yield N-Benzyl-3-thia-9-aza-bicyclo[3.3.1]nonan-7-one. nycu.edu.tw This alternative pathway highlights the potential for developing syntheses from different acyclic precursors.
The development of these synthetic schemes is crucial as they provide access to functionalized heterobicyclic systems that are attractive for medicinal chemistry. thieme-connect.com The focus is on creating concise, practical, and optimized reaction conditions to generate libraries of these compounds for further investigation. thieme-connect.com
| Starting Materials | Reaction Type | Resulting Compound/Derivative | Reference |
|---|---|---|---|
| 4-Thianone, Aldehyde, Primary Amine | Mannich-type Condensation | N-Alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones | tandfonline.com |
| Tetrahydrothiopyran-4-one, Alkoxyalkylamine, Paraformaldehyde | Double Mannich Cyclization | 7-Alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones | researchgate.net |
| Methyl 4-bromocrotonate, Sodium Sulfide, Benzylamine | Multi-step sequence | N-Benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one | nycu.edu.tw |
| 4-Thianone, Paraformaldehyde, Benzylamine | Mannich Reaction | N-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | tandfonline.com |
Mechanistic Studies of Reactions Involving the Bicyclic Scaffold
Mechanistic and structural studies of this compound and its analogues have revealed fascinating conformational behaviors and reaction stereospecificity. The rigid bicyclic framework can exist in several conformations, with the chair-chair and chair-boat forms being the most significant.
Conformational analysis using 1H and 13C NMR spectroscopy, as well as single-crystal X-ray diffraction, has been pivotal. tandfonline.com X-ray analysis of N-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed that it exists in a chair-boat conformation in the solid state, with the sulfur atom located in the boat portion of the ring system. nih.gov In contrast, a derivative, 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]-nonan-9-one, was also found to adopt a chair-boat conformation, but with the nitrogen-containing ring in the boat form and the sulfur-containing ring in a chair conformation. tandfonline.com The perchlorate (B79767) salt of N-benzyl-3-thia-7-azabicyclo[3.3.1]nonane (the reduced form of the ketone) was shown to adopt a chair-chair conformation. nih.gov This conformational flexibility is a key area of study, as the molecule's shape dictates its interaction with biological targets.
The reactivity of the carbonyl group at the C-7 position has also been investigated.
Reduction: The ketone can be reduced to a methylene (B1212753) group (CH₂) via Wolff-Kishner reduction conditions. tandfonline.comresearchgate.net
Nucleophilic Addition: The addition of Grignard reagents, such as phenylmagnesium bromide, to the ketone proceeds with high stereospecificity. nih.gov This reaction yields a tertiary alcohol where the newly introduced phenyl group is equatorial with respect to the thiane (B73995) ring and axial to the piperidine (B6355638) ring. nih.gov
Hydrate (B1144303) Formation: Reaction of N-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one with perchloric acid leads to the formation of a stable gem-diol hydrate, N-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9,9-diol perchlorate, which was confirmed to have a chair-chair conformation in the solid state. tandfonline.com
These studies demonstrate how the bicyclic scaffold influences the stereochemical outcome of reactions and how different substituents and salt forms can favor distinct conformations. researchgate.net
| Compound/Derivative | Method of Analysis | Observed Conformation | Reference |
|---|---|---|---|
| N-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | X-ray Diffraction | Chair-Boat | nih.gov |
| 2,2,4,4-Tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | X-ray Diffraction | Chair (S-ring) - Boat (N-ring) | tandfonline.com |
| N-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane Hydroperchlorate | X-ray Diffraction | Chair-Chair | nih.gov |
| N-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9,9-diol Perchlorate | X-ray Diffraction | Chair-Chair | tandfonline.com |
Development of 3D-Shaped Scaffolds for Chemical Research
Saturated carbo- and heterobicyclic systems are increasingly utilized as three-dimensional (3D) scaffolds in contemporary drug design. thieme-connect.com The this compound framework is a prime example of such a scaffold, offering a rigid and well-defined spatial arrangement of atoms. This contrasts with the often-flat structures of many traditional drug molecules.
The key advantage of these 3D scaffolds is that functional groups can be placed at specific vectors in space, enhancing the potential for precise and efficient interactions with biological targets like enzymes and receptors. thieme-connect.com The inherent rigidity of the bicyclo[3.3.1]nonane core minimizes conformational ambiguity, which is a significant advantage in rational drug design.
Compounds based on the 3-thia-azabicyclo[3.3.1]nonane scaffold have been rationally designed as conformationally restricted building blocks for drug discovery. researchgate.net For example, bridged analogues of known inhibitors have been synthesized to enhance properties like lipophilicity while maintaining biological activity. researchgate.net The development of a diverse library of these bicyclic compounds, with variations in heteroatoms (N, O, S) and functional groups, is a key strategy for finding derivatives with improved pharmacokinetic properties and enhanced selectivity. thieme-connect.com The this compound core represents a promising and versatile small molecule scaffold for these endeavors. cymitquimica.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via double Mannich condensation , a method optimized for bicyclic frameworks. For example, analogous azabicyclononanes are prepared by reacting ketones (e.g., acetone) with aldehydes (e.g., benzaldehyde) and ammonium acetate in a 1:4:2 molar ratio. Catalysts like triethylamine and solvents such as dichloromethane improve yield (up to 90%) by enhancing electrophilic reactivity and stabilizing intermediates . Post-synthetic modifications (e.g., chloroacetylation) further functionalize the core structure .
Q. What key characterization techniques are used to confirm the structure of this compound?
- Methodological Answer :
- X-ray crystallography resolves stereochemistry and bond angles (e.g., C–H···O and C–H···N interactions) .
- IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1718 cm⁻¹, amide bands at ~1654 cm⁻¹) .
- NMR and HPLC validate purity (>98%) and detect stereoisomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments between computational models and experimental data?
- Methodological Answer : Discrepancies arise from dynamic conformational changes or crystal-packing effects. To address this:
- Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) in crystallographic data .
- Compare DFT-optimized geometries with X-ray structures, focusing on torsion angles (e.g., N1–C8═O1 at 173.9° vs. computational predictions) .
- Use molecular docking to assess how stereochemical variations impact bioactivity, linking structural features to pharmacological outcomes .
Q. What computational approaches are recommended to model the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict redox behavior and nucleophilic/electrophilic sites .
- Molecular Electrostatic Potential (MEP) maps identify regions prone to electrophilic attack (e.g., sulfur and nitrogen centers) .
- Molecular Dynamics (MD) simulations assess solvent interactions and stability under physiological conditions .
Q. How can environmental fate studies be designed to evaluate the stability and degradation pathways of this compound?
- Methodological Answer :
- Use OECD Test Guidelines (e.g., hydrolysis at pH 4–9, photolysis under UV light) to assess abiotic degradation .
- Conduct biotic transformation assays with soil or microbial consortia to identify metabolites via LC-MS .
- Apply QSAR models to predict bioaccumulation and ecotoxicity, cross-validated with experimental LC50/EC50 data .
Q. What strategies are effective for reconciling conflicting bioactivity data in pharmacological studies?
- Methodological Answer :
- Standardize assays using cell-line-specific controls (e.g., HEK293 for cytotoxicity) and replicate under identical conditions (pH, temperature) .
- Perform dose-response curves to distinguish between intrinsic activity and solvent effects (e.g., DMSO interference) .
- Validate target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity .
Q. How can theoretical frameworks guide the interpretation of this compound’s electronic and pharmacological properties?
- Methodological Answer :
- Link Frontier Molecular Orbital (FMO) theory to antibacterial activity; lower HOMO-LUMO gaps correlate with enhanced membrane disruption .
- Apply Pharmacophore Modeling to map functional groups (e.g., thia-aza moieties) onto known bioactive scaffolds, predicting interactions with targets like bacterial penicillin-binding proteins .
Tables for Key Data
Table 1: Crystallographic Parameters for Azabicyclononane Derivatives
| Parameter | Value (Compound I ) |
|---|---|
| Bond angle (C16–C6–C2) | 110.5° |
| Torsion angle (N1–C8═O1) | 173.9° |
| C–H···O interaction | 3.214 Å, 134° |
Table 2: Environmental Stability Testing Protocol
| Test | Condition | Outcome Metric |
|---|---|---|
| Hydrolysis (pH 7) | 25°C, 5 days | % Parent compound remaining |
| Photolysis | UV λ=254 nm, 48 hrs | Half-life (t₁/₂) |
| Microbial Degradation | Soil slurry, 30°C | Metabolite profile |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
